2-Fluoro-4-(pyrrolidin-3-yl)phenol
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Overview
Description
2-Fluoro-4-(pyrrolidin-3-yl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom into the aromatic ring . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the fluorinated phenol under basic conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(pyrrolidin-3-yl)phenol may involve large-scale fluorination and substitution reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and other reduced phenolic derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(pyrrolidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, allowing it to fit into specific binding sites on target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(1H-pyrazol-3-yl)phenol: A similar compound with a pyrazole ring instead of a pyrrolidine ring.
2-Fluoro-4-(hydroxymethyl)phenyl(pyrrolidin-1-yl)methyl)phenol: A derivative with an additional hydroxymethyl group.
Uniqueness
2-Fluoro-4-(pyrrolidin-3-yl)phenol is unique due to its specific combination of a fluorine atom, a pyrrolidine ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-fluoro-4-pyrrolidin-3-ylphenol |
InChI |
InChI=1S/C10H12FNO/c11-9-5-7(1-2-10(9)13)8-3-4-12-6-8/h1-2,5,8,12-13H,3-4,6H2 |
InChI Key |
HUCMINBSIQDWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)O)F |
Origin of Product |
United States |
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